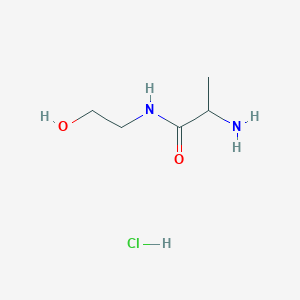

2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride” is a chemical compound with the CAS Number: 86150-09-6 . It has a molecular weight of 168.62 . The compound is stored at room temperature and is available in powder form .

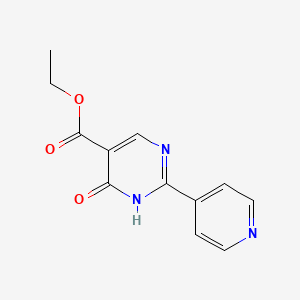

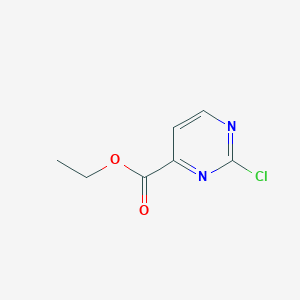

Molecular Structure Analysis

The InChI code for this compound is1S/C5H12N2O2.ClH/c1-4(6)5(9)7-2-3-8;/h4,8H,2-3,6H2,1H3,(H,7,9);1H/t4-;/m0./s1 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . The molecular weight of the compound is 168.62 .Scientific Research Applications

Biomolecule-Ligand Complex Studies

This compound is used in the study of biomolecule-ligand complexes . These studies are crucial in understanding the interactions between biomolecules and ligands, which can provide insights into the mechanisms of biological processes.

Free Energy Calculations

“2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride” is also used in free energy calculations . These calculations are important in predicting the thermodynamic properties of chemical reactions, which can be useful in various fields such as drug design and enzymology.

Structure-Based Drug Design

This compound plays a role in structure-based drug design . By understanding the structure of a target molecule, researchers can design drugs that can interact effectively with that molecule, leading to more effective treatments.

Refinement of X-Ray Crystal Complexes

It is used in the refinement of x-ray crystal complexes . This process is essential in determining the atomic and molecular structure of a crystal, which can provide valuable information about the nature and behavior of materials.

Preparation of Polymeric Cyano-Bridged Platinum (II) Complexes

This compound serves as a ligand in the preparation of polymeric cyano-bridged platinum (II) complexes . These complexes have potential applications in areas such as catalysis, magnetism, and materials science.

Preparation of Ligand-Copper (II) Carbohydrate Complexes

“2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride” is used in the preparation of ligand-copper (II) carbohydrate complexes . These complexes are of interest in the field of bioinorganic chemistry, as they can mimic the active sites of metalloenzymes.

Preparation of Cyano-Bridged Ni-Pt and Cu-Pt Coordination Polymers

This compound is also used in the preparation of cyano-bridged Ni-Pt and Cu-Pt coordination polymers . These polymers have potential applications in areas such as magnetism, optics, and materials science.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

2-amino-N-(2-hydroxyethyl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-4(6)5(9)7-2-3-8;/h4,8H,2-3,6H2,1H3,(H,7,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYIXZBYKFAMBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.